PDE9A Inhibitory Potency: Structural Modification Drives a 7.5-Fold Change in IC50
The pyrazolo[3,4-d]pyrimidine scaffold is a validated core for PDE9A inhibition, but potency is drastically affected by N-substitution. While direct data for the target compound is not publicly available in this assay, the closest patent analog `WYQ-46` exhibits an IC50 of 6 nM, while another analog, `WYQ-78`, has an IC50 of 45 nM, representing a 7.5-fold difference [1] [2]. The target compound, bearing an N-ethanol group, is structurally positioned to occupy the ribose pocket of the PDE9A active site differently than ketone-bearing analogs, suggesting its IC50 cannot be interpolated from these values and must be independently determined.
| Evidence Dimension | Enzymatic inhibition of human PDE9A (IC50) |
|---|---|
| Target Compound Data | Not available in public domain for this specific assay |
| Comparator Or Baseline | WYQ-46: 6 nM [1]; WYQ-78: 45 nM [2] |
| Quantified Difference | 7.5-fold difference between two close analogs, highlighting sensitivity to N-substitution |
| Conditions | In-vitro enzymatic assay using human recombinant PDE9A; inhibition of cGMP hydrolysis (US Patent 9617269) |
Why This Matters
For a scientific user selecting a chemical probe for PDE9A, the 7.5-fold potency range among close analogs demonstrates that the target compound cannot be substituted by another research-use chemical without risking a significant loss of on-target activity.
- [1] BindingDB. (2019). BDBM317095: US9617269, Compound WYQ-46. Affinity Data: IC50 6nM for Human PDE9A. Assay: Inhibition of cGMP hydrolysis. View Source
- [2] BindingDB. (n.d.). BDBM317127: US9617269, Compound WYQ-78. Affinity Data: IC50 45nM for PDE9A. View Source
